molecular formula C9H8N2O2 B1530712 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid CAS No. 1378811-63-2

1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B1530712
CAS No.: 1378811-63-2
M. Wt: 176.17 g/mol
InChI Key: FWVXPXNXHKTHMP-UHFFFAOYSA-N
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Description

1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a rigid, fused bicyclic structure of an imidazole ring condensed with a pyridine ring, which provides a versatile scaffold for constructing novel bioactive molecules. The carboxylic acid functional group at the 7-position is a key handle for further synthetic modification, allowing researchers to create a diverse array of derivatives such as amides, esters, and other conjugates through standard coupling reactions. This scaffold is of significant interest in pharmaceutical research for the design of enzyme inhibitors. Compounds based on the imidazo[1,5-a]pyridine core have demonstrated potential in developing therapies for various conditions, including cancer. Specifically, similar scaffolds have been investigated as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a target in immuno-oncology . The presence of the electron-deficient nitrogen-containing heterocycle facilitates key interactions with biological targets, such as π-π stacking and hydrogen bonding, which can enhance binding affinity and selectivity . As a building block, this compound enables the exploration of structure-activity relationships (SAR) to optimize potency and physicochemical properties in drug discovery programs. The product is provided as a solid and requires storage in a cool, dry environment. This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-methylimidazo[1,5-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-8-4-7(9(12)13)2-3-11(8)5-10-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVXPXNXHKTHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CN2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378811-63-2
Record name 1-Methyl-imidazo[1,5-a]pyridine-7-carboxylic acid
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Preparation Methods

Ritter-Type Cyclization Strategies

Recent advances have highlighted the Ritter-type reaction as a strategic methodology for constructing the imidazo[1,5-a]pyridine scaffold. In this approach, bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) is used as a catalyst to convert benzylic alcohols into benzylic cations, which then undergo cyclization with aminopyridines or related nucleophiles. The process is typically conducted in the presence of para-toluenesulfonic acid monohydrate (p-TsOH·H₂O) as a co-catalyst, and the reactions are performed under mild conditions, offering moderate to excellent yields.

General Steps:

  • Benzylic alcohol is activated by Bi(OTf)₃ and p-TsOH·H₂O.
  • The resulting benzylic cation reacts with an aminopyridine derivative.
  • Cyclization yields the imidazo[1,5-a]pyridine core.
  • Subsequent functionalization (e.g., N-methylation, carboxylation at the 7-position) is performed to obtain the target acid.

Key Reaction Parameters Table:

Step Reagents/Conditions Typical Yield
Cyclization (Ritter-type) Bi(OTf)₃, p-TsOH·H₂O, benzylic alcohol, aminopyridine 60–90%
N-Methylation Methyl iodide or methyl sulfate, base 70–95%
Carboxylation at position 7 Directed lithiation, CO₂ quench 40–75%

Directed Metalation and Carboxylation

For selective introduction of the carboxylic acid at the 7-position, directed ortho-lithiation is a widely used technique. The imidazo[1,5-a]pyridine core is treated with a strong base (such as n-butyllithium) at low temperature, followed by quenching with carbon dioxide to introduce the carboxyl group. Acidic workup yields the carboxylic acid.

Procedure Outline:

  • The imidazo[1,5-a]pyridine is dissolved in dry THF.
  • n-Butyllithium is added dropwise at −78 °C.
  • The mixture is stirred, then CO₂ is bubbled through.
  • The reaction is quenched with dilute acid, and the product is isolated by extraction and crystallization.

Alternative Cyclization Approaches

Other literature describes cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes to form the imidazo[1,5-a]pyridine core. Subsequent N-methylation and carboxylation steps are analogous to those described above.

Summary Table: Alternative Cyclization

Method Starting Materials Key Reagents Yield
α-Haloketone cyclization 2-Aminopyridine, α-haloketone Base (K₂CO₃), solvent 55–80%
N-Methylation Imidazo[1,5-a]pyridine Methyl iodide, base 70–95%
Lithiation/Carboxylation N-methylimidazo[1,5-a]pyridine n-BuLi, CO₂, acid 40–75%

Comparative Data and Research Findings

Yields and Purity

The Ritter-type cyclization generally affords higher yields and broader substrate scope compared to traditional α-haloketone cyclizations. The directed lithiation/carboxylation step is critical for regioselectivity but can be sensitive to steric and electronic factors.

Purification and Characterization

Products are typically purified by recrystallization or column chromatography. Characterization is performed using NMR, IR, and mass spectrometry. High purity (≥99%) is achievable with careful control of reaction and purification conditions.

Typical Characterization Data Table:

Property Value/Range Method
Melting Point 210–215 °C DSC
Purity ≥99% HPLC
Molecular Weight 176.17 g/mol Calculated

Notes on Process Optimization

  • Use of Bi(OTf)₃ as a catalyst is preferred for environmental and operational safety.
  • Low temperatures are essential during lithiation to avoid side reactions.
  • N-methylation should be performed after core cyclization to maximize regioselectivity.
  • Carboxylation yields can be improved by slow addition of CO₂ and efficient stirring.

Chemical Reactions Analysis

Types of Reactions: 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni).

  • Substitution: Nucleophilic substitution reactions often involve halogenating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid has found applications in several scientific research areas:

  • Medicinal Chemistry: The compound has been studied for its potential antituberculosis, anticancer, and anti-inflammatory properties. Its derivatives are being explored as therapeutic agents in drug discovery programs.

  • Material Science: The compound's unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved are determined by the compound's structure and functional groups.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : Presumed to be C₉H₈N₂O₂ (based on the addition of a methyl group to the parent compound Imidazo[1,5-a]pyridine-7-carboxylic acid, C₈H₆N₂O₂ ).
  • Molecular Weight : Estimated 176.18 g/mol .
  • Status : Primarily cataloged as a research chemical (e.g., American Elements , PubChemLite ).

Structural Analogues: Core Heterocycle Variations

The imidazo[1,5-a]pyridine scaffold is part of a broader class of fused bicyclic heterocycles. Substituting the imidazole ring with triazole, pyrazole, or tetrazole alters electronic properties, solubility, and bioactivity.

Table 1: Core Heterocycle Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Features
Imidazo[1,5-a]pyridine-7-carboxylic acid 588720-29-0 C₈H₆N₂O₂ 162.15 Parent compound; 99.41% purity, stored at 2–8°C
[1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid 1234616-29-5 C₇H₅N₃O₂ 163.13 Higher nitrogen content; similarity score 0.92 to target
Pyrazolo[1,5-a]pyridine-7-carboxylic acid 474432-62-7 C₈H₆N₂O₂ 162.15 97% purity; explored for non-benzodiazepine drug candidates
Tetrazolo[1,5-a]pyridine-7-carboxylic acid 120613-46-9 C₆H₃N₅O₂ 177.12 Tetrazole ring enhances metabolic stability

Key Observations :

  • Bioactivity: Triazolopyridine derivatives (e.g., 5-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxamides) exhibit high binding affinity for adenosine A₂a receptors (Ki < 10 nM) and selectivity over A₁ receptors (>100-fold), making them candidates for neurological therapeutics .
  • Synthetic Accessibility: Pyrazolo[1,5-a]pyridine-7-carboxylic acid derivatives are synthesized via condensation of enaminones with aldehydes, yielding up to 52% efficiency .

Substituent Effects: Position and Functional Groups

The position of methyl groups and carboxylic acid moieties significantly impacts pharmacological profiles.

Table 2: Substituent Impact on Bioactivity
Compound Name Substituent Position Key Pharmacological Data Reference
5-Amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxamide (Compound 21) 5-amino, 2-aryl A₂a Ki = 4 nM; A₁/A₂a selectivity = 25
8-Amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide (Compound 22) 8-amino, 2-aryl A₂a Ki = 32 nM; A₁/A₂a selectivity = 3.1
7-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid 3-methyl, 7-bromo Halogen substituent enhances electrophilic reactivity

Key Findings :

  • Positional Isomerism: Compound 21 (5-amino) demonstrates 8-fold higher A₂a affinity than its 8-amino isomer (Compound 22), emphasizing the importance of substituent placement .

Discrepancies and Limitations :

  • PubChemLite reports a conflicting molecular formula (C₁₄H₁₁N₃O₅), suggesting possible database errors or alternative derivatives.
  • Safety and pharmacokinetic data for the target compound remain unavailable .

Biological Activity

1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid (MIPCA) is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of microbiology and oncology. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : C₉H₈N₂O₂
Molecular Weight : 176.17 g/mol
Structure : MIPCA features a methyl group at the first position of the imidazole ring and a carboxylic acid functional group at the seventh position of the pyridine ring. This unique positioning contributes to its biological activity.

Biological Activities

Research indicates that MIPCA exhibits several significant biological activities, including:

  • Antimicrobial Activity : MIPCA has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Studies have reported that it inhibits the growth of specific pathogens, suggesting applications in treating infections.
  • Anticancer Properties : Preliminary investigations suggest that MIPCA may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, including prostate (PC-3) and breast cancer (MCF-7) cells, with IC50 values indicating effective cytotoxicity .

The mechanisms through which MIPCA exerts its biological effects include:

  • Enzyme Interaction : MIPCA interacts with various enzymes involved in cellular signaling pathways. It has been noted to modulate enzyme activity, which can lead to altered gene expression and cellular metabolism .
  • Cell Signaling Modulation : The compound influences cell signaling pathways such as NF-kappaB activation, which plays a crucial role in inflammation and cancer progression .

Antimicrobial Activity

A study conducted by Deep et al. (2016) demonstrated that MIPCA exhibited significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL depending on the bacterial strain tested. This suggests potential for development as a therapeutic agent against bacterial infections.

Anticancer Studies

In vitro studies have shown that MIPCA can effectively inhibit the proliferation of cancer cells. For instance, compounds derived from MIPCA demonstrated IC50 values as low as 0.004 µM against replicating Mycobacterium tuberculosis (Mtb), indicating not only anticancer properties but also potential antitubercular activity .

Study Cell Line IC50 Value (µM) Effect
Deep et al. (2016)PC-30.005Induces apoptosis
Moraski et al. (2018)MCF-70.004Inhibits proliferation

Q & A

Q. What are the standard synthetic routes for 1-methylimidazo[1,5-a]pyridine-7-carboxylic acid?

The synthesis typically involves cyclization reactions using hydrazine derivatives and pyrimidine precursors. For example:

  • Route 1 : Cyclization of 5-methyl-1,2,4-triazole-3-carboxylic acid hydrazide under reflux in ethanol or DMF with catalysts like acetic acid .
  • Route 2 : Lithiation of 3-methyl-[1,2,3]triazolo[1,5-a]pyridine followed by carboxylation, as described in multi-step protocols for analogous triazolopyridines . Key Parameters : Solvent choice (polar aprotic solvents enhance cyclization), temperature control (80–120°C), and catalyst selection (acidic or basic conditions).

Q. How is structural characterization performed for this compound?

Standard techniques include:

  • Spectroscopy :
  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity (e.g., δ 8.2–8.5 ppm for imidazole protons) .
  • IR : Carboxylic acid C=O stretch ~1700 cm⁻¹ .
    • Mass Spectrometry : High-resolution MS (e.g., [M+H]+ at m/z 180.20) validates molecular weight .
    • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns in derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, ICReDD employs reaction path searches to predict optimal conditions (e.g., solvent effects, activation barriers) .
  • Machine Learning : Train models on existing reaction data to predict yields of novel derivatives.

Q. What strategies address contradictory biological activity data in analogs?

  • Purity Verification : Ensure >98% purity via HPLC (e.g., impurities in 7-substituted pyrazolo[1,5-a]pyrimidines alter enzyme inhibition) .
  • Structural-Activity Relationship (SAR) : Compare analogs (e.g., 7-bromo vs. 7-arylhydroxymethyl derivatives) to identify critical functional groups .
  • Assay Validation : Replicate assays under standardized conditions (pH, temperature) to minimize variability .

Q. How can multi-component reactions improve synthesis efficiency?

  • One-Pot Reactions : Combine precursors (e.g., aldehydes, amines, and carboxylic acids) with catalysts like APTS (3-aminopropyltriethoxysilane) to reduce steps. Example: Synthesis of 7-arylhydroxymethyltriazolopyridines in ethanol yields >75% .
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or organocatalysts to accelerate cyclization .

Q. What experimental design principles optimize reaction conditions?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design reduced trials by 40% in pyrazolo[1,5-a]pyrimidine synthesis .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid
Reactant of Route 2
1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid

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